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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B015267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Aminofluorescein is a derivative of the widely used fluorescent dye, fluorescein. It provides

a primary amine group that can be utilized for covalent labeling of biomolecules, including

oligonucleotides. This amine functionality allows for the stable attachment of the fluorophore to

oligonucleotides that have been synthesized with a corresponding reactive group, most

commonly an N-hydroxysuccinimide (NHS) ester. The resulting fluorescein-labeled

oligonucleotides are invaluable tools in a multitude of molecular biology and diagnostic

applications due to their bright green fluorescence.

This document provides detailed protocols for the post-synthetic labeling of oligonucleotides

with 5-aminofluorescein, purification of the resulting conjugate, and key quantitative data to

guide experimental design.

Key Properties of 5-Aminofluorescein
Proper experimental design requires an understanding of the spectral and chemical properties

of 5-aminofluorescein.
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Property Value Reference

Molecular Weight 347.3 g/mol [1][2]

Excitation Maximum (λex) ~490-495 nm [2][3][4]

Emission Maximum (λem) ~515-535 nm

Purity >95%

Form Solid

Solubility
Soluble in DMSO and DMF

(e.g., 5 mg/mL)

Quantitative Data on Labeling and Fluorescence
The efficiency of labeling and the fluorescence output of the final conjugate are critical

parameters for successful application. The following table summarizes key quantitative data

related to 5-aminofluorescein and its use in labeling oligonucleotides.
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Parameter Value/Observation
Conditions and
Notes

Reference

Typical Labeling

Efficiency

70-90% for 3' labeling;

60-70% for 5' labeling

This data is for a post-

synthetic enzymatic

and chemical ligation

method, not direct

NHS ester

conjugation, but

provides a general

benchmark.

Fluorescence

Quantum Yield (Φ)

0.8% in water; 4% in

methanol; 61% in

acetone; 67% in

DMSO

Quantum yield is

highly solvent-

dependent. The local

environment of the

conjugated

oligonucleotide will

influence the final

quantum yield.

Fluorescence

Quenching

Significant quenching

observed when in

proximity to guanine

(G) nucleobases.

This is a critical

consideration in

oligonucleotide probe

design to maximize

fluorescence signal.

Proximity to thymine

(T) on single-stranded

DNA generally results

in the strongest signal.

Purification Recovery

(RP-HPLC)
75-80%

For a 100 nmole

synthesis scale using

an XTerra MS C18

column.
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Protocol 1: Post-Synthetic Labeling of an Amine-
Modified Oligonucleotide
This protocol describes the conjugation of a 5-aminofluorescein derivative (activated as an

NHS ester) to an oligonucleotide synthesized with a 5' or 3' amine modification (e.g., Amino

Modifier C6).

Materials and Reagents:

Amine-modified oligonucleotide, lyophilized

5-Aminofluorescein NHS ester (or a kit containing the activated dye)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

Nuclease-free water

3 M Sodium Acetate, pH 5.2

100% Ethanol, cold (-20°C)

70% Ethanol, cold (-20°C)

Procedure:

Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the

labeling buffer to a final concentration of 0.3 to 0.8 mM.

NHS-Ester Stock Solution Preparation: Immediately before use, warm the vial of 5-
aminofluorescein NHS ester to room temperature. Prepare a 10 mg/mL stock solution in

anhydrous DMSO or DMF. Vortex until fully dissolved.

Conjugation Reaction:

To the dissolved oligonucleotide, add a 5-fold molar excess of the dissolved 5-
aminofluorescein NHS ester.
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Vortex the reaction mixture gently.

Incubate at room temperature (~25°C) for at least 2 hours. Some protocols suggest

overnight incubation may increase efficiency. Protect the reaction from light by wrapping

the tube in aluminum foil.

Ethanol Precipitation of the Labeled Oligonucleotide:

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

Add 2.5 to 3 volumes of cold 100% ethanol.

Mix thoroughly and incubate at -20°C for at least 30 minutes.

Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the

oligonucleotide.

Carefully decant the supernatant.

Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between

washes.

Air-dry or vacuum-dry the pellet.

Resuspension: Resuspend the dried pellet in a suitable buffer (e.g., TE buffer or nuclease-

free water).

Protocol 2: Purification of the Labeled Oligonucleotide
by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective

method for purifying fluorescently labeled oligonucleotides, as the hydrophobicity of the dye

allows for excellent separation of the labeled product from unlabeled oligonucleotides and free

dye.

Materials and Reagents:

Dried, labeled oligonucleotide pellet from Protocol 1
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Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Buffer B: 30% Acetonitrile in 0.1 M TEAA, pH 7.0 (or a similar gradient with acetonitrile and a

suitable buffer like triethylammonium bicarbonate)

HPLC system with a C8 or C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x

50 mm)

UV detector capable of monitoring at 260 nm (for oligonucleotide) and ~495 nm (for

fluorescein)

Procedure:

Sample Preparation: Dissolve the dried oligonucleotide pellet in Buffer A or nuclease-free

water.

HPLC Separation:

Equilibrate the column with Buffer A.

Inject the sample onto the column.

Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0%

to 100% Buffer B over 15 minutes. The optimal gradient may need to be adjusted based

on the specific oligonucleotide sequence and length.

Monitor the elution at 260 nm and ~495 nm. The later-eluting peak that absorbs at both

wavelengths is the desired fluorescently labeled oligonucleotide. Unlabeled

oligonucleotides will elute earlier, and free dye will have a different retention time.

Fraction Collection and Processing:

Collect the fractions corresponding to the desired peak.

Lyophilize the collected fractions to remove the volatile buffer and solvent.

Resuspend the purified, labeled oligonucleotide in a suitable storage buffer.
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Visualizations

Reagent Preparation

Conjugation Purification
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Click to download full resolution via product page

Workflow for Labeling and Purification
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Excitation & Emission
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Fluorescence Quenching by Guanine
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Fluorescently labeled oligonucleotides are versatile tools used in a wide array of applications in

research and diagnostics. Their high sensitivity and the safety of non-radioactive detection

have made them indispensable.

Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to

detect and localize specific DNA or RNA sequences within cells and tissues, providing spatial

information on gene expression and chromosome organization.

Real-Time PCR (qPCR): While often used in dual-labeled probes with a quencher, single-

labeled oligonucleotides can be incorporated into certain qPCR assay designs.

DNA Sequencing and Genotyping: Fluorescently labeled primers are fundamental to

automated DNA sequencing and various genotyping methods.

Microarrays: Labeled oligonucleotides can be used as probes immobilized on a microarray

surface or as labeled targets that hybridize to the array.

Flow Cytometry: For the detection and quantification of specific nucleic acid sequences in

single cells.

Fluorescence Microscopy: To visualize the subcellular localization of specific DNA or RNA

molecules.

Storage and Handling
Unlabeled 5-Aminofluorescein: Store the solid form desiccated and protected from light.

Labeled Oligonucleotides: For long-term storage, fluorescently labeled oligonucleotides

should be stored at -20°C in a buffer such as TE (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0). It

is crucial to protect the labeled oligonucleotides from light to prevent photobleaching.

Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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